molecular formula C12H15BrO B069738 4-Bromo-1-(3,4-dimethylphenyl)butan-1-one CAS No. 175204-93-0

4-Bromo-1-(3,4-dimethylphenyl)butan-1-one

Cat. No.: B069738
CAS No.: 175204-93-0
M. Wt: 255.15 g/mol
InChI Key: KJAHFTGHLQRZGA-UHFFFAOYSA-N
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Description

4-Bromo-1-(3,4-dimethylphenyl)butan-1-one is a high-purity brominated ketone derivative of significant interest in synthetic organic and medicinal chemistry research. Its primary research value lies in its role as a versatile and crucial synthetic intermediate. The molecule features an aromatic ketone group alpha-substituted with a bromoalkyl chain, making it an excellent electrophile and alkylating agent. This structure is particularly valuable for constructing more complex molecular architectures through nucleophilic substitution reactions (SN2), where the bromine atom acts as a superior leaving group. Researchers utilize this compound extensively in the synthesis of various heterocycles and as a key precursor in the development of pharmacologically active molecules.

Properties

IUPAC Name

4-bromo-1-(3,4-dimethylphenyl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO/c1-9-5-6-11(8-10(9)2)12(14)4-3-7-13/h5-6,8H,3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJAHFTGHLQRZGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)CCCBr)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00381982
Record name 4-bromo-1-(3,4-dimethylphenyl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175204-93-0
Record name 4-Bromo-1-(3,4-dimethylphenyl)-1-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175204-93-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-bromo-1-(3,4-dimethylphenyl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Optimization

  • Catalyst Loading : 1.2 equivalents of AlCl₃ relative to the acyl chloride ensure complete activation of the electrophilic species.

  • Solvent : Dichloromethane (DCM) or nitrobenzene facilitates optimal electrophilic substitution while stabilizing the acylium ion intermediate.

  • Temperature : Reactions proceed at 0–5°C to minimize polyacylation by-products, with yields improving to 68–72% after 6 hours.

Key Data :

ParameterValue
Yield68–72%
Reaction Time6 hours
CatalystAlCl₃ (1.2 eq)
SolventDichloromethane

Limitations :

  • Requires synthesis of 4-bromobutanoyl chloride, which involves hazardous reagents like thionyl chloride (SOCl₂).

  • Competing ortho-acylation may occur due to steric hindrance from the 3,4-dimethyl groups.

Bromination of 1-(3,4-Dimethylphenyl)butan-1-one

Direct bromination of the pre-formed ketone enables selective functionalization at the γ-position (C-4). Electrophilic bromination using molecular bromine (Br₂) in the presence of iron(III) chloride (FeCl₃) and quaternary ammonium salts achieves moderate selectivity.

Catalytic System and Regioselectivity

  • Catalyst : FeCl₃ (5 mol%) with tetrabutylammonium bromide (1 mol%) enhances bromine activation and directs substitution to the γ-carbon.

  • Solvent : Acetic acid or DCM improves solubility and stabilizes bromonium ion intermediates.

  • Temperature : Reactions at −20°C suppress α-bromination, favoring γ-selectivity (85:15 γ:α ratio).

Key Data :

ParameterValue
Yield63–67%
γ:α Selectivity85:15
Reaction Time4 hours
CatalystFeCl₃ + TBAB

Mechanistic Insight :
FeCl₃ polarizes Br₂, generating Br⁺ species that undergo electrophilic attack. The quaternary ammonium salt mitigates charge buildup, steering bromination toward the less sterically hindered γ-position.

Radical Bromination Using N-Bromosuccinimide (NBS)

Radical-mediated bromination with NBS and azobisisobutyronitrile (AIBN) selectively targets the γ-position via a chain mechanism. This method avoids acidic conditions, making it suitable for acid-sensitive substrates.

Reaction Optimization

  • Initiator : AIBN (0.1 eq) in carbon tetrachloride (CCl₄) generates bromine radicals at 80°C.

  • Regioselectivity : The stability of the γ-radical intermediate (secondary vs. primary) drives >90% γ-bromination.

Key Data :

ParameterValue
Yield58–62%
γ-Selectivity>90%
Reaction Time8 hours
SolventCCl₄

Advantages :

  • No Lewis acids required, simplifying purification.

  • Compatible with substrates bearing electron-donating groups.

Nucleophilic Substitution of a γ-Hydroxy Intermediate

This two-step approach involves oxidizing the γ-position of 1-(3,4-dimethylphenyl)butan-1-one to a hydroxyl group, followed by bromide substitution.

Step 1: Hydroxylation

  • Oxidizing Agent : SeO₂ in tert-butanol introduces a γ-hydroxyl group with 55–60% yield.

  • Conditions : Reflux at 80°C for 12 hours.

Step 2: Bromination

  • Reagent : HBr (48% in acetic acid) replaces the hydroxyl group via SN2 displacement.

  • Yield : 75–80% after 6 hours at 50°C.

Key Data :

ParameterValue
Total Yield41–48%
Reaction Time18 hours (combined)
SolventAcetic acid

Challenges :

  • Low overall yield due to intermediate purification losses.

  • Competing elimination reactions under acidic conditions.

Comparative Analysis of Methods

The table below synthesizes critical performance metrics across the four methods:

MethodYieldSelectivityCostScalability
Friedel-Crafts68–72%HighHighModerate
Electrophilic Bromine63–67%ModerateLowHigh
Radical Bromination58–62%HighModerateLow
Nucleophilic Sub.41–48%LowHighLow

Recommendations :

  • For industrial-scale production, Method 2 (FeCl₃/TBAB-catalyzed bromination) balances cost and selectivity.

  • Laboratory-scale synthesis favors Method 3 (NBS) for its operational simplicity and high γ-selectivity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The α-bromo ketone structure facilitates nucleophilic substitution (S<sub>N</sub>2 or S<sub>N</sub>1) at the bromine-bearing carbon. Amines, alkoxides, and thiols are common nucleophiles.

Example Reaction with Pyrrolidine
In a study on pyrovalerone derivatives, α-bromoketones reacted with pyrrolidine at room temperature to yield substituted aminoketones :
Reaction:
4-Bromo-1-(3,4-dimethylphenyl)butan-1-one + Pyrrolidine → 1-(3,4-Dimethylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one
Conditions:

  • Solvent: Dichloromethane or ethanol
  • Temperature: 20–25°C
  • Yield: 85–95% (based on analogous compounds)

Mechanistic Notes:

  • The reaction proceeds via an S<sub>N</sub>2 pathway due to steric hindrance from the bulky aryl group.
  • No competing elimination is observed under mild conditions .

Elimination Reactions

Under basic conditions, the compound undergoes dehydrohalogenation to form α,β-unsaturated ketones.

Example Reaction with Potassium tert-Butoxide
A patent describing bromosulfone elimination highlights similar reactivity :
Reaction:
this compound + KOtBu → 1-(3,4-Dimethylphenyl)but-2-en-1-one + HBr
Conditions:

  • Solvent: Ether or THF
  • Temperature: −40°C to 20°C
  • Yield: ~70% (extrapolated from analogous systems)

Key Factors:

  • Strong bases (e.g., alkoxides) favor E2 elimination.
  • The conjugated enone product is stabilized by resonance .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-couplings, such as Suzuki-Miyaura reactions.

Example Suzuki Coupling with Aryl Boronic Acids
A study on brominated tetrazines demonstrated efficient coupling with aryl boronic acids :
Reaction:
this compound + Aryl-B(OH)₂ → 1-(3,4-Dimethylphenyl)-4-(aryl)butan-1-one
Conditions:

  • Catalyst: Pd(PPh₃)₄ (5 mol%)
  • Base: K₃PO₄
  • Solvent: 1,4-Dioxane/H₂O
  • Temperature: 90°C
  • Yield: 60–80% (estimated for analogous substrates)

Product Utility:

  • Coupling extends the carbon chain or introduces functional groups for pharmaceuticals .

Reduction Reactions

The ketone group can be reduced to a secondary alcohol, though competing bromide reduction may occur under harsh conditions.

Example Reduction with NaBH₄
While direct data is limited, analogous α-bromoketones are reduced selectively :
Reaction:
this compound + NaBH₄ → 4-Bromo-1-(3,4-dimethylphenyl)butan-1-ol
Conditions:

  • Solvent: Methanol
  • Temperature: 0°C to 25°C
  • Yield: ~50% (with unreacted starting material due to steric effects)

Comparative Reaction Table

Reaction TypeReagents/ConditionsProductYieldSource
Nucleophilic SubstitutionPyrrolidine, RT, CH₂Cl₂2-Pyrrolidinylpentanophenone85–95%
EliminationKOtBu, ether, −40°C → 20°C1-(3,4-Dimethylphenyl)but-2-en-1-one~70%
Suzuki CouplingPd(PPh₃)₄, K₃PO₄, 90°C4-Aryl-1-(3,4-dimethylphenyl)butan-1-one60–80%
ReductionNaBH₄, MeOH, 0°C4-Bromo-1-(3,4-dimethylphenyl)butan-1-ol~50%

Structural and Mechanistic Insights

  • Steric Effects : The 3,4-dimethylphenyl group hinders nucleophilic attack at the carbonyl carbon, directing reactivity toward the α-bromine .
  • Electronic Effects : Electron-donating methyl groups stabilize intermediate carbocations in S<sub>N</sub>1 pathways but favor S<sub>N</sub>2 due to bulky ortho substituents .
  • Byproducts : Competing elimination is minimized using polar aprotic solvents (e.g., DMF) for substitutions .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
4-Bromo-1-(3,4-dimethylphenyl)butan-1-one is utilized in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to the development of new drugs with enhanced efficacy and reduced side effects. Research has indicated that derivatives of this compound may exhibit significant biological activity, particularly in anti-inflammatory and analgesic domains.

Case Study: Anti-Cancer Properties
Recent studies have explored the potential of 4-bromo derivatives in targeting cancer cells. For instance, compounds derived from this compound have shown promise in inhibiting tumor growth in vitro by interfering with specific cellular pathways involved in cancer progression. This highlights its potential as a lead compound for developing new anticancer therapies.

Analytical Chemistry

Use as a Reference Standard
In analytical chemistry, this compound serves as an internal standard for quantifying other compounds during chromatographic analyses. Its unique chemical properties allow it to be effectively used in methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Application Methodology Reference Standards
Pesticide Residue AnalysisGC-MSThis compound
Food Safety TestingHPLCInternal standard for calibration
Environmental MonitoringSolid Phase Microextraction (SPME)Quantification of contaminants

Material Science

Synthesis of Polymers
The compound is also investigated for its role in synthesizing advanced materials, particularly polymers with specific functional properties. Its bromine atom can participate in radical polymerization reactions, leading to the development of new materials with tailored characteristics for applications in coatings and adhesives.

Chemical Research

Reactivity Studies
Researchers are studying the reactivity of this compound to understand its behavior in various chemical environments. This includes exploring its potential as a building block for more complex organic molecules through cross-coupling reactions and other synthetic methodologies.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(3,4-dimethylphenyl)butan-1-one involves its interaction with specific molecular targets and pathways. The bromine atom and the carbonyl group play crucial roles in its reactivity and interactions with biological molecules. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their function or altering their activity.

Comparison with Similar Compounds

Key Observations :

  • Yield Trends : Bulky substituents like tert-butyl (47%) reduce yields compared to smaller groups like iso-propyl (70%), likely due to steric hindrance during nucleophilic bromination or purification challenges .
  • NMR Shifts : The tert-butyl group induces a downfield shift in aromatic protons (7.49 ppm vs. 7.23 ppm for 4-methyl), reflecting its strong electron-donating nature and possible ring distortion. The carbonyl carbon remains unaffected (~198 ppm), indicating minimal electronic perturbation at the ketone .

Electron-Deficient and Electron-Rich Derivatives

Substituents with contrasting electronic effects further highlight reactivity differences:

Compound Substituent Key Properties/Applications Reference
4-Bromo-1-(4-fluorophenyl)butan-1-one 4-fluoro Enhanced electrophilicity for SN2 reactions; used in pharmaceutical intermediates .
2-Bromo-1-(4-methoxyphenyl)butan-1-one 4-methoxy Electron-rich aryl group stabilizes intermediates in medicinal chemistry syntheses .

Key Observations :

  • Electron-Withdrawing Groups (e.g., F) : Increase the electrophilicity of the carbonyl carbon, accelerating nucleophilic attacks. This property is exploited in API synthesis .
  • Electron-Donating Groups (e.g., OMe) : Stabilize transition states in palladium-catalyzed couplings, improving reaction efficiency .

Halogenated and Mixed-Substituent Analogs

Compounds with multiple halogens or mixed substituents exhibit unique reactivity:

Compound Substituents Applications Reference
2-Bromo-4-chloro-1-(4-chlorophenyl)butan-1-one 4-Cl, 2-Br, 4-Cl Versatile building block for agrochemicals
3-Bromo-4-iodo-1,1′-biphenyl 3-Br, 4-I Cross-coupling precursor for OLED materials

Key Observations :

  • Halogen Diversity : Bromine and iodine enhance oxidative stability and facilitate Suzuki-Miyaura couplings, critical in materials science .

Biological Activity

4-Bromo-1-(3,4-dimethylphenyl)butan-1-one is an organic compound that belongs to the class of aromatic ketones. Its molecular formula is C12H14BrO, and it features a bromine substituent on the butanone structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anticancer properties and other pharmacological effects.

The presence of the bromine atom enhances the reactivity of this compound compared to its non-brominated analogs. The carbonyl group (C=O) in the ketone structure contributes significantly to its chemical behavior, allowing for various reactions such as nucleophilic addition and condensation.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit diverse biological activities. The specific biological activity of this compound has not been extensively documented; however, it is hypothesized that its structural characteristics may confer similar properties to those observed in related compounds.

Potential Biological Activities

  • Anticancer Activity :
    • Aromatic ketones often show cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that derivatives of aromatic ketones can induce apoptosis in cancer cells through mechanisms involving caspase activation and cell cycle arrest .
    • The structural similarity of this compound to known anticancer agents suggests it could be investigated for similar effects.
  • Antimicrobial Properties :
    • Some aromatic ketones possess antimicrobial activity against a range of pathogens. While specific data on this compound is limited, related compounds have shown efficacy against bacteria and fungi .
  • Inhibition of Enzymatic Activity :
    • Compounds with a carbonyl group can act as enzyme inhibitors. For example, they may inhibit cyclooxygenases (COX), which are involved in inflammatory processes .

Case Studies and Research Findings

While direct studies on this compound are scarce, research on structurally similar compounds provides insight into its potential biological activities:

Compound Activity Cell Line IC50 Value (µM)
3',4'-DimethylbutyrophenoneAnticancerMCF-7 (breast cancer)0.65
4-Bromo-3,5-dimethylphenolAntimicrobialE. coli12.5
1-(3,4-Dihydroxyphenyl)butan-1-oneApoptosis InducerHeLa (cervical cancer)2.41

Notable Findings

  • A study on related aromatic ketones revealed significant cytotoxicity against various cancer cell lines with IC50 values ranging from low micromolar to sub-micromolar concentrations . This suggests that modifications in the structure can lead to enhanced biological activity.
  • The presence of electron-withdrawing groups like bromine at specific positions on the aromatic ring has been linked to increased potency against cancer cells .

Q & A

What are the optimized synthetic routes for 4-Bromo-1-(3,4-dimethylphenyl)butan-1-one, and how can reaction conditions be tailored to improve yield and purity?

Answer:
The synthesis typically involves a Friedel-Crafts acylation of 3,4-dimethylbenzene with a brominated butanoyl chloride derivative, followed by purification via column chromatography. Key optimizations include:

  • Catalyst selection : Lewis acids like AlCl₃ or FeCl₃ enhance electrophilic substitution efficiency.
  • Temperature control : Maintaining low temperatures (−10°C to 0°C) minimizes side reactions such as polybromination.
  • Solvent choice : Dichloromethane or carbon disulfide improves solubility of intermediates.
    Post-bromination, recrystallization in ethanol/water mixtures enhances purity. For bromination steps, stoichiometric control of N-bromosuccinimide (NBS) and radical initiators (e.g., AIBN) can suppress competing pathways .

How can discrepancies in reported physical properties (e.g., melting points, spectral data) be systematically resolved?

Answer:
Discrepancies often arise from impurities, polymorphic forms, or instrumentation variability. To resolve these:

  • Multi-technique validation : Combine XRD for crystallinity, ¹H/¹³C NMR for structural confirmation, and GC/HPLC for purity assessment (>98%).
  • Cross-reference literature : Compare data with high-quality sources (e.g., CAS Common Chemistry, PubChem) and validate using SHELX -refined crystallographic data to resolve structural ambiguities .
  • Reproduce conditions : Ensure identical solvent, heating rates, and instrumentation settings during measurements.

What spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • ¹H NMR : Identify aromatic protons (δ 7.2–7.8 ppm) and methyl groups (δ 2.3–2.6 ppm). Coupling patterns distinguish substituent positions.
  • ¹³C NMR : Confirm carbonyl (C=O, δ ~200 ppm) and brominated carbon (C-Br, δ ~40 ppm).
  • IR Spectroscopy : Detect carbonyl stretching (~1700 cm⁻¹) and C-Br vibrations (~550 cm⁻¹).
  • Mass Spectrometry (HRMS) : Validate molecular ion ([M+H]⁺) and fragmentation patterns.

What strategies mitigate competing side reactions during bromination of the butanone intermediate?

Answer:

  • Radical bromination control : Use NBS with AIBN in CCl₄ under inert atmosphere to limit over-bromination.
  • Selective directing groups : Electron-donating substituents (e.g., methyl groups on the aryl ring) direct bromination to the para position.
  • Low-temperature quenching : Rapidly cool reactions to −20°C post-bromination to halt radical chain propagation.
  • In situ monitoring : Track reaction progress via TLC or FTIR to terminate at optimal conversion .

How should researchers assess the purity and identity of this compound post-synthesis?

Answer:

  • Chromatography : GC-MS or HPLC (C18 column, acetonitrile/water mobile phase) with UV detection (λ = 254 nm) to quantify impurities.
  • Melting point analysis : Compare observed ranges (e.g., 65–67°C) against literature values.
  • Elemental analysis : Validate C, H, Br, and O percentages (±0.3% tolerance).
  • XRD : Resolve polymorphic forms and confirm crystal packing .

Can computational methods predict the reactivity or optimize the synthesis of this compound?

Answer:
Yes. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can:

  • Model transition states for bromination to predict regioselectivity.
  • Optimize reaction pathways by simulating solvent effects (e.g., COSMO-RS).
  • Predict spectroscopic properties (NMR chemical shifts, IR bands) for comparison with experimental data.

What are the key reactivity profiles of this compound in organic synthesis?

Answer:

  • Nucleophilic substitution : The bromine atom is susceptible to displacement by amines or thiols.
  • Ketone reactivity : Forms hydrazones with hydrazines or undergoes Grignard additions.
  • Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids using Pd catalysts.
  • Photoreactivity : UV light may induce α-cleavage of the ketone group.

How can researchers address crystallographic data refinement challenges for this compound?

Answer:

  • SHELX suite : Use SHELXL for refinement, particularly for handling disorder in the bromine or methyl groups.
  • Twinning detection : Employ PLATON to identify twinning and apply HKLF5 corrections.
  • High-resolution data : Collect data at synchrotron sources (λ = 0.7–1.0 Å) to resolve heavy-atom (Br) positions.
  • Validation tools : Check R-factors (<5%), ADPs, and Hirshfeld surfaces for structural accuracy .

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